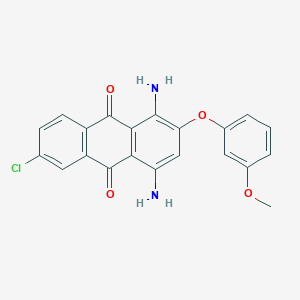
Methyl 4-carbonochloridoylcubane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-carbonochloridoylcubane-1-carboxylate is a unique organic compound characterized by its cubane structure. Cubane is a hydrocarbon with a cubic arrangement of carbon atoms, which imparts significant strain and unique reactivity to the molecule. The presence of the ester and carbonochloridoyl groups further enhances its chemical properties, making it an interesting subject for research in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-carbonochloridoylcubane-1-carboxylate typically involves multiple steps, starting from simpler cubane derivatives. One common approach is the chlorination of cubane-1-carboxylic acid, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂, and the esterification can be achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-carbonochloridoylcubane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The carbonochloridoyl group can be replaced by other nucleophiles, such as amines or alcohols, to form amides or esters.
Reduction Reactions: The carbonochloridoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The cubane core can be oxidized under harsh conditions, although this is less common due to the stability of the cubane structure.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.
Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Amides or esters, depending on the nucleophile used.
Reduction: Hydroxyl derivatives.
Oxidation: Various oxidized products, depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Methyl 4-carbonochloridoylcubane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other cubane derivatives, which are of interest due to their unique structural properties.
Medicine: Research into its potential as a scaffold for developing new pharmaceuticals.
Industry: Limited applications, but its unique properties make it a subject of interest for materials science and nanotechnology.
Wirkmechanismus
The mechanism of action of Methyl 4-carbonochloridoylcubane-1-carboxylate is not well-studied, but its reactivity is largely influenced by the strain in the cubane structure and the presence of reactive functional groups. The carbonochloridoyl group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or transesterification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cubane-1-carboxylic acid: Lacks the ester and carbonochloridoyl groups, making it less reactive.
Methyl cubane-1-carboxylate: Similar ester functionality but lacks the carbonochloridoyl group.
4-Chlorocubane-1-carboxylic acid: Contains the carbonochloridoyl group but lacks the ester functionality.
Uniqueness
Methyl 4-carbonochloridoylcubane-1-carboxylate is unique due to the combination of the cubane core, ester group, and carbonochloridoyl group
Eigenschaften
IUPAC Name |
methyl 4-carbonochloridoylcubane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-15-9(14)11-5-2-6(11)4-7(11)3(5)10(2,4)8(12)13/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAGIQAUVGTSKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
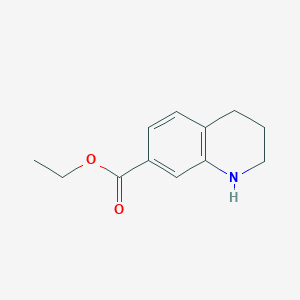

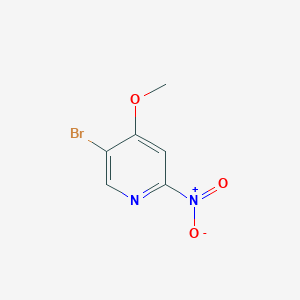
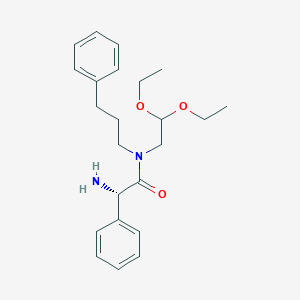
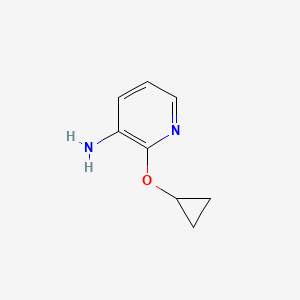
![tert-butyl N-[[4-amino-1-(2-hydroxy-2-methylpropyl)imidazo[4,5-c]quinolin-2-yl]methyl]-N-ethylcarbamate](/img/structure/B13138430.png)

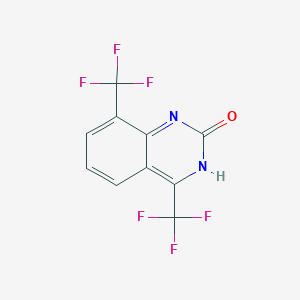
![1-[(2-Chloroprop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B13138450.png)
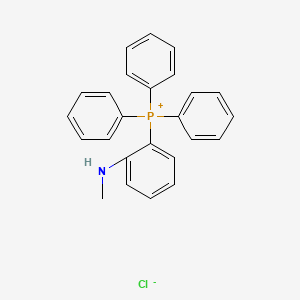
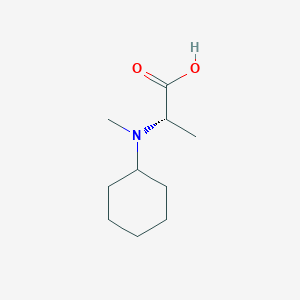

![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(1-oxido-4-pyridinyl)-](/img/structure/B13138467.png)
